2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride
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Description
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3O2S2 and its molecular weight is 347.88. The purity is usually 95%.
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Scientific Research Applications
Glucosidase Inhibitors and Antioxidants
One study focused on the synthesis of benzimidazole derivatives containing a piperazine skeleton, similar to the compound . These derivatives were found to have in vitro antioxidant activities and acted as glucosidase inhibitors. The compounds showed high scavenging activity in various antioxidant assays, indicating their potential application in managing oxidative stress-related conditions and as glucosidase inhibitors for therapeutic purposes (Özil, Parlak, & Baltaş, 2018).
Microbial Studies
Another research area involves the synthesis of new pyridine derivatives, including piperazine-functionalized benzothiazoles, for antimicrobial applications. The synthesized compounds were evaluated for their antibacterial and antifungal activities, indicating the potential of such structures in developing new antimicrobial agents (Patel & Agravat, 2007).
Homogeneous Catalysis
Research has also been conducted on the use of thiadiazine derivatives as efficient and homogeneous catalysts for synthesizing various heterocyclic compounds. This illustrates the potential application of related structures in catalysis, particularly in reactions aiming for high yields and compliance with green chemistry principles (Khazaei et al., 2015).
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-methylsulfonyl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2.ClH/c1-15-6-8-16(9-7-15)13-14-12-10(19-13)4-3-5-11(12)20(2,17)18;/h3-5H,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDGXWVEUDOSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.